7-methyl-1H-1,3-benzodiazole-5-carbonitrile
Overview
Description
7-methyl-1H-1,3-benzodiazole-5-carbonitrile is an organic compound belonging to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds . This compound has a molecular formula of C9H7N3 and a molecular weight of 157.17 g/mol .
Preparation Methods
The synthesis of 7-methyl-1H-1,3-benzodiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminobenzonitrile with methyl isocyanate in the presence of a base, followed by cyclization to form the desired benzimidazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-methyl-1H-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the benzene ring.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds under mild conditions.
Scientific Research Applications
7-methyl-1H-1,3-benzodiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-methyl-1H-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-methyl-1H-1,3-benzodiazole-5-carbonitrile can be compared to other benzimidazole derivatives, such as:
1-methyl-1H-1,3-benzodiazole-5-carbonitrile: Similar structure but different substitution pattern.
7-(aminomethyl)-6-(2-chlorophenyl)-1-methyl-1H-benzimidazole-5-carbonitrile: Contains additional functional groups, leading to different biological activities.
Indole-based pyrido[1,2-a]benzimidazoles: These compounds have shown significant antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
IUPAC Name |
7-methyl-3H-benzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-7(4-10)3-8-9(6)12-5-11-8/h2-3,5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCVXDBPFAXZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669039 | |
Record name | 4-Methyl-1H-benzimidazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952511-71-6 | |
Record name | 4-Methyl-1H-benzimidazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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